molecular formula C13H20N2O3 B4738751 N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine

N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine

Cat. No. B4738751
M. Wt: 252.31 g/mol
InChI Key: OFSUBZOEFLPRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine, also known as NDMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. NDMA is a member of the amine class of compounds and is structurally similar to other amine compounds such as MDMA and MDA. The compound has been found to have a number of interesting properties that make it useful for a variety of different research applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to bind to a number of different receptors in the brain, including the dopamine and serotonin receptors. This binding activity is believed to be responsible for the compound's effects on the central nervous system.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to produce a number of interesting biochemical and physiological effects. The compound has been shown to increase levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has also been found to alter the activity of certain neurotransmitters, which can have a wide range of effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in scientific research is its ability to produce consistent and reproducible effects. The compound has been extensively studied and its effects are well understood, which makes it a useful tool for a wide range of different research applications. However, there are also some limitations to using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in lab experiments. For example, the compound can be difficult to synthesize and may be expensive to purchase.

Future Directions

There are a number of different future directions for research involving N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine. One potential area of research is the development of new compounds that are structurally similar to N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine but have different effects on the central nervous system. Another potential area of research is the study of the long-term effects of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine use on the brain and body. Finally, researchers may also be interested in exploring the potential therapeutic uses of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine for the treatment of a range of different conditions.

Scientific Research Applications

N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been used in a number of different scientific research applications. One of the most common uses of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is as a research tool to study the effects of amine compounds on the central nervous system. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to produce a number of interesting effects on the brain, including increased levels of dopamine and serotonin, as well as changes in the activity of certain neurotransmitters.

properties

IUPAC Name

N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-14(4-2)10-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSUBZOEFLPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-[3-(4-nitrophenoxy)-propyl]-amine

Synthesis routes and methods

Procedure details

A solution of 3-diethylamino-1-propanol (2.97 mL, 20 mmol) in THF (40 mL) at 0° C. is treated potassium tert-butoxide (2.36 g, 1.05 equiv.) in one portion. The reaction mixture is stirred at 0° C. for 5 min during which time it becomes reddish brown. Neat 1-fluoro-4-nitrobenzene (2.82 g, 1 equiv.) is added dropwise and the ice-bath is removed. The reaction mixture is stirred at room temperature for 15 min. The dark green reaction mixture is quenched with ice-water (300 mL), and extracted with EtOAc (2×200 mL). The combined organic extracts are washed with water (2×300 mL) and brine (1×300 mL) and dried over anhydrous Na2SO4. The oily brown residue obtained after evaporation, is purified by chromatography, (silica gel, 1:4 MeOH:CHCl3) to give the named compound as a brown oil (3.59 g, 71%).
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.